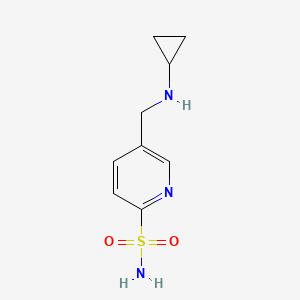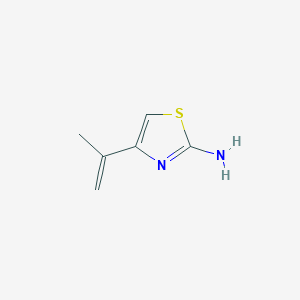![molecular formula C15H21F3N4O5S B13571122 Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate is a complex organic compound with a molecular weight of 412.39 g/mol . It is characterized by the presence of a trifluoromethanesulfonyloxy group attached to a pyrimidinyl ring, which is further connected to a diazepane ring structure. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-(pyrimidin-2-yl)-1,4-diazepane-1-carboxylate with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques like column chromatography.
Análisis De Reacciones Químicas
Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethanesulfonyloxy group is known to be a good leaving group, which facilitates various substitution reactions. The pyrimidinyl and diazepane rings provide structural stability and influence the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate include:
Tert-butyl 4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate: This compound has a similar structure but with a piperazine ring instead of a diazepane ring.
Tert-butyl 4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate: Another structurally related compound with a piperidine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethanesulfonyloxy group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C15H21F3N4O5S |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H21F3N4O5S/c1-14(2,3)26-13(23)22-8-4-7-21(9-10-22)12-19-6-5-11(20-12)27-28(24,25)15(16,17)18/h5-6H,4,7-10H2,1-3H3 |
Clave InChI |
GMNFVOSWRXBDMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
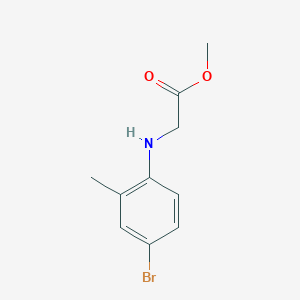
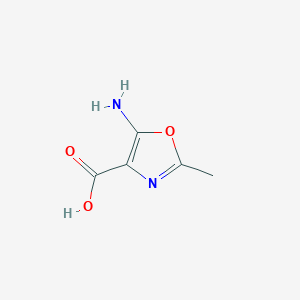
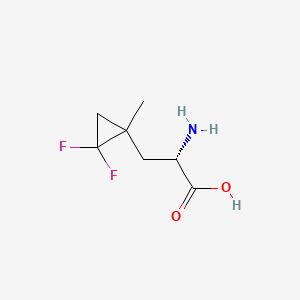


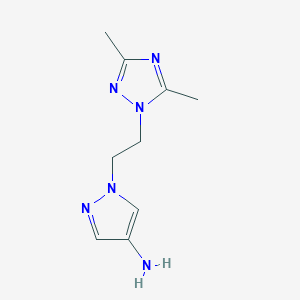
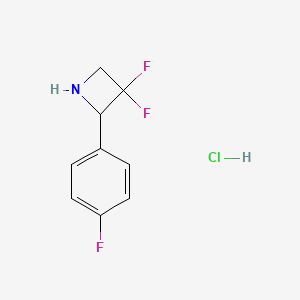
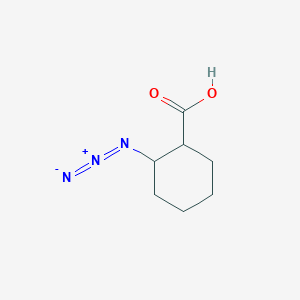
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
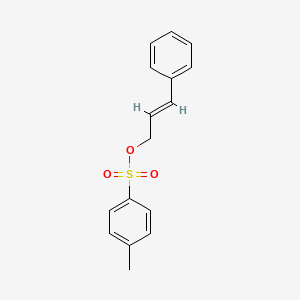
aminedihydrochloride](/img/structure/B13571104.png)
